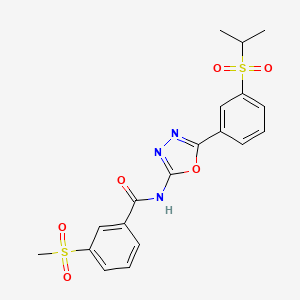![molecular formula C23H22N4O4 B2484111 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2138267-67-9](/img/structure/B2484111.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, including cycloaddition, etherification, and esterification processes. For instance, Ruano et al. (2005) described a domino 1,3-dipolar cycloaddition and elimination process starting from pyridine-3-nitrile oxide to synthesize highly functionalised isoxazole derivatives, which are structurally related and share synthesis strategies with our compound of interest (Ruano, Martín, & Fajardo, 2005).
Molecular Structure Analysis
The detailed molecular structure of similar compounds has been established using techniques like X-ray diffraction, FT-IR spectroscopy, and theoretical calculations such as DFT. Gumus et al. (2018) determined the molecular structure of a related compound, showcasing the utility of these methods in elucidating complex structures (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the target molecule or its analogs can include transformations such as ring-opening followed by ring closure, as discussed by Halim and Ibrahim (2022) in the synthesis of novel pyrazolo pyridine derivatives. These reactions highlight the reactivity and versatility of the functional groups present in these complex molecules (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Pokhodylo et al. (2022) synthesized a related compound and analyzed its crystal structure and Hirshfeld surface analysis, providing insights into intermolecular interactions and physical properties (Pokhodylo et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of these compounds. For example, the study by Hsiao et al. (1999) on the synthesis of polyamides containing fluorenylidene groups showcases the chemical versatility and potential applications of these molecules in materials science (Hsiao, Yang, & Lin, 1999).
Scientific Research Applications
Caspase-3 Inhibitors
1,2,3-Triazoles, including compounds structurally similar to the requested compound, have been synthesized and evaluated as inhibitors against caspase-3, an enzyme playing a key role in apoptosis. Some triazoles showed competitive inhibitory mechanism against caspase-3, suggesting their potential in therapeutic applications related to apoptosis regulation (Jiang & Hansen, 2011).
Biological Activities of Triazole Derivatives
1,2,4-Triazoles and their derivatives, like the requested compound, have significant biological activities. These scaffolds are central in various clinical drugs targeting diverse conditions such as migraines, cancer, and viral infections (Prasad et al., 2021).
Antimicrobial Activity
Several triazole derivatives, including those with structures related to the requested compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited moderate antimicrobial activity, demonstrating their potential use in combating microbial infections (Komsani et al., 2015).
Solvatochromic Properties
Certain coumarin derivatives, structurally similar to the requested compound, have been studied for their solvatochromic properties. These studies involve understanding the behavior of these compounds in solvents of different polarities, which is crucial for applications in materials science and molecular electronics (Joshi et al., 2015).
Synthesis and Structural Analysis
Triazole derivatives, akin to the requested compound, have been synthesized and their structures analyzed using various techniques. This research is fundamental in designing compounds with specific physical and chemical properties for various scientific applications (Shtabova et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-21(22(28)29)24-25-27(14)15-10-11-26(12-15)23(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-13H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIAKFSKWOVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
2138267-67-9 |
Source


|
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


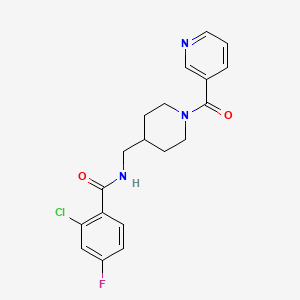

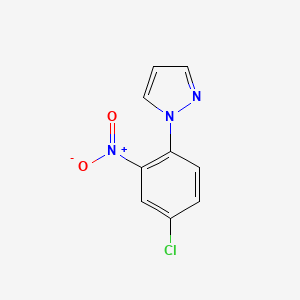
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
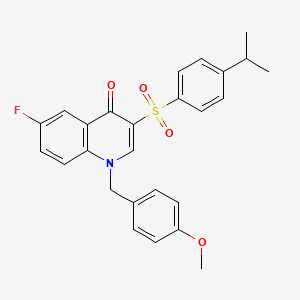


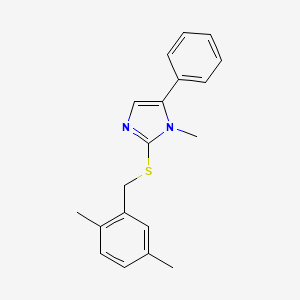
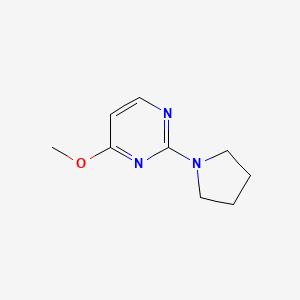

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
